molecular formula C28H34FNO4 B13398870 Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate

Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate

Cat. No.: B13398870
M. Wt: 467.6 g/mol
InChI Key: PTRLTBZGRUPTEG-CCEZHUSRSA-N
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Description

Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate is a complex organic compound with a unique structure that includes a fluorophenyl group, an isopropyl group, and a dihydroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate typically involves multiple steps, including the formation of the indole ring, the introduction of the fluorophenyl group, and the addition of the tert-butyl ester. Common reagents used in these reactions include fluorobenzene, isopropylamine, and tert-butyl alcohol. The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The indole moiety may also play a role in binding to biological targets, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-[3-(aminocarbonyl)-1-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-piperidinecarboxylate
  • 1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine

Uniqueness

Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate is unique due to its combination of functional groups and structural features. The presence of the fluorophenyl group enhances its chemical stability and biological activity, while the indole moiety provides additional binding sites for molecular interactions. This combination of properties makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C28H34FNO4

Molecular Weight

467.6 g/mol

IUPAC Name

tert-butyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-yl-2,3-dihydroindol-2-yl]-5-hydroxy-3-oxohept-6-enoate

InChI

InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21,25,27,31H,16-17H2,1-5H3/b15-14+

InChI Key

PTRLTBZGRUPTEG-CCEZHUSRSA-N

Isomeric SMILES

CC(C)N1C(C(C2=CC=CC=C21)C3=CC=C(C=C3)F)/C=C/C(CC(=O)CC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)N1C(C(C2=CC=CC=C21)C3=CC=C(C=C3)F)C=CC(CC(=O)CC(=O)OC(C)(C)C)O

Origin of Product

United States

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